molecular formula C15H9FN2O3 B1667667 Ataluren CAS No. 775304-57-9

Ataluren

货号: B1667667
CAS 编号: 775304-57-9
分子量: 284.24 g/mol
InChI 键: OOUGLTULBSNHNF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

安全和危害

Ataluren has a favorable safety profile; most treatment-emergent adverse events were mild or moderate and unrelated to this compound . More than 10% of people taking this compound in clinical trials experienced vomiting; more than 5% experienced diarrhea, nausea, headache, upper abdominal pain, and flatulence .

未来方向

Ataluren is now approved by the European Medicine Agency (EMA) for the treatment of male patients older than 2 years of age with DMD caused by a premature stop codon . It is also recommended by NICE for treating Duchenne muscular dystrophy resulting from a 'nonsense mutation’ in the dystrophin gene in people two years and over who can walk . The landscape for families dealing with DMD looks set to change radically in the next ten years with new treatments being developed .

生化分析

Biochemical Properties

Ataluren plays a crucial role in biochemical reactions by promoting the readthrough of mRNA containing premature stop codons. This process allows the cellular machinery to bypass these mutations and continue the translation process, thereby restoring the production of functional proteins . This compound interacts with ribosomal RNA and the release factor complex, inhibiting the termination activity of the release factor complex and facilitating the recruitment of near-cognate tRNAs . This interaction is essential for its function in promoting the synthesis of full-length proteins.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It increases the expression of full-length dystrophin protein in human and mouse primary muscle cells containing premature stop codon mutations . This restoration of dystrophin production helps rescue striated muscle function, which is crucial for patients with Duchenne muscular dystrophy. Additionally, this compound influences cell signaling pathways and gene expression by enabling the readthrough of nonsense mutations, thereby allowing the production of functional proteins that are otherwise truncated .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to enable ribosomal readthrough of mRNA containing premature stop codons . This compound interacts with the ribosome and facilitates the recruitment of near-cognate tRNAs, which suppresses the nonsense mutation and allows for the synthesis of full-length proteins . This process does not affect downstream transcription, mRNA processing, or the stability of the mRNA or resultant protein . This compound’s binding interactions with ribosomal RNA and the release factor complex are critical for its function in promoting readthrough .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is well-tolerated and its safety profile is consistent with previous clinical trials . The stability and degradation of this compound have been studied, and it has been found to produce marked improvements in functional tests over time . Long-term effects on cellular function have also been observed, with this compound treatment resulting in sustained improvements in muscle function in patients with Duchenne muscular dystrophy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound treatment increases the expression of full-length dystrophin protein in human and mouse primary muscle cells containing premature stop codon mutations . In zebrafish models, this compound has been shown to reduce retinal cell death and improve visual function when used in combination with other drugs . High doses of this compound have been associated with reproductive toxicity in animal studies .

Metabolic Pathways

This compound is metabolized primarily through glucuronidation by uridine diphosphate glucuronosyltransferase (UGT) enzymes, predominantly UGT1A9 in the liver and intestine . Phase I metabolism of this compound is negligible, and the pathway largely involves glucuronidation . The major metabolic pathway for this compound is via direct glucuronidation, and no other circulatory conjugation metabolite has been detected across investigated species .

Transport and Distribution

This compound is 99.6% bound to human plasma proteins, and this binding is independent of plasma concentration . It does not distribute into red blood cells . The transport and distribution of this compound within cells and tissues involve its binding to plasma proteins, which facilitates its localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound involves its interaction with ribosomal RNA and the release factor complex within the ribosome . This compound acts as a competitive inhibitor of productive release factor complex binding to the pre-termination complex, acting exclusively at or before the hydrolysis step . This localization is essential for its function in promoting the readthrough of premature stop codons and the synthesis of full-length proteins.

准备方法

阿塔鲁仑的合成涉及多个步骤。其中一条主要的合成路线从 3-氰基苯甲酸甲酯开始,将其与羟胺反应生成肟化合物。 然后将该中间体环化生成恶二唑环,接着进行进一步反应引入氟苯基,最终完成阿塔鲁仑的合成 . 工业生产方法通常涉及优化这些步骤,以确保最终产品的高产率和纯度 .

化学反应分析

阿塔鲁仑经历各种化学反应,包括:

    氧化: 阿塔鲁仑在特定条件下可以被氧化,但这并不是主要的反应途径。

    还原: 由于阿塔鲁仑具有稳定的芳香结构,因此还原反应并不常见。

    取代: 阿塔鲁仑可以发生取代反应,特别是涉及氟苯基的部分。

相似化合物的比较

阿塔鲁仑在靶向无义突变和促进读通方面是独一无二的。类似的化合物包括:

与这些化合物相比,阿塔鲁仑具有口服生物利用度高和毒性相对低的优势 .

属性

IUPAC Name

3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3/c16-12-7-2-1-6-11(12)14-17-13(18-21-14)9-4-3-5-10(8-9)15(19)20/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUGLTULBSNHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046776
Record name Ataluren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ataluren enables ribosomal readthrough of mRNA containing premature stop codons that otherwise would result in premature termination of protein chains. Use of ataluren allows cellular machinery to bypass nonsense mutations in genetic material, continue the translation process, and thereby restore the production of a full-length, functional protein. The research on the effects of Ataluren on the translation and stability of nonsense-containing mRNA in vitor show that Ataluren promoted readthrough at each of the nonsense codons, showing maximal activity with UGA, while having no effect on mRNA levels. Unlike the stable cell line assays, Ataluren did not discriminate significantly between the UAG and UAA mRNAs. Ataluren was a more potent nonsense-suppressing agent than gentamicin, and exhibited 4- to 15-fold stimulation of in vitro readthrough relative to the controls at levels similar to those in the stable cell reporter assays. These results indicate that Ataluren modulates termination efficiency at premature nonsense codons.
Record name Ataluren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05016
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

775304-57-9
Record name Ataluren
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=775304-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ataluren [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0775304579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ataluren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05016
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ataluren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-IL)BENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATALUREN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K16AME9I3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester (60 g, 310 mmol) in anhydrous THF (200 mL) was added diisopropylethylamine (75 mL, 434 mmol) at 5° C., and then to the mixture was added 2-fluorobenzoyl chloride (48.1 mL, 403 mmol) over 20 min. The reaction mixture was stirred for 1 h at room temperature. The precipitate was filtered off and the filtrate was concentrated under reduced pressure. The residue was dissolved in ethylacetate (400 mL) and then washed with water (200 mL×2). The solvent was removed under reduced pressure and the desired product was crystallized in 60% ethylacetate in hexane to yield the desired product (81 g, 83% yield) as a white solid. 1H-NMR (CDCl3) δ 8.18 (1H), 8.03 (2H), 7.48 (2H), 7.18 (2H), 5.61 (2H), 3.82 (3H).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
48.1 mL
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ataluren
Reactant of Route 2
Reactant of Route 2
Ataluren
Reactant of Route 3
Reactant of Route 3
Ataluren
Reactant of Route 4
Ataluren
Reactant of Route 5
Ataluren
Reactant of Route 6
Ataluren

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。